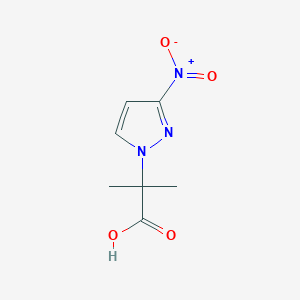
2-甲基-2-(3-硝基-1H-吡唑-1-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . It is characterized by the presence of a pyrazole ring substituted with a nitro group and a propanoic acid moiety. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
科学研究应用
2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives.
作用机制
Target of Action
This compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could affect multiple pathways
Result of Action
As a derivative of pyrazole, it may exhibit a range of biological activities . .
准备方法
The synthesis of 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the 2-methyl group.
Carboxylation: Finally, the alkylated pyrazole is carboxylated using carbon dioxide under high pressure and temperature to form the propanoic acid moiety.
化学反应分析
2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, alcohols, and acid catalysts. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters.
相似化合物的比较
Similar compounds to 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid include:
2-Methyl-2-(3-amino-1H-pyrazol-1-yl)propanoic acid: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
2-Methyl-2-(3-chloro-1H-pyrazol-1-yl)propanoic acid:
These compounds share the pyrazole ring and propanoic acid moiety but differ in their substituents, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
2-methyl-2-(3-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-3-5(8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHONSFYIWMJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2481553.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)
![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)
![2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B2481556.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)
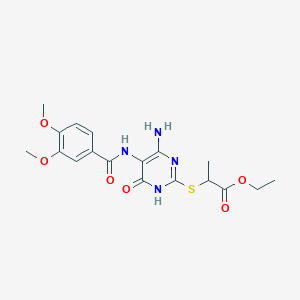
![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2481566.png)
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)
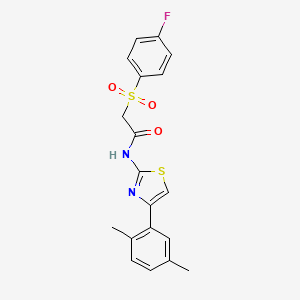
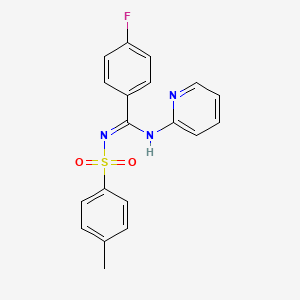
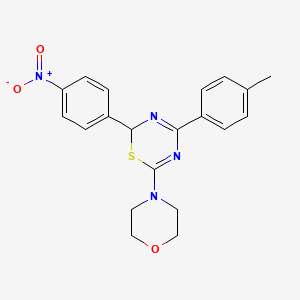
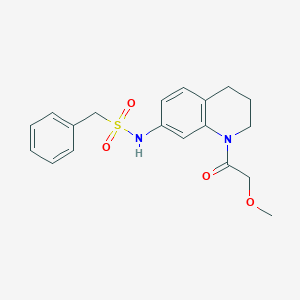
![(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2481575.png)
